N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
The compound seems to be a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and antiproliferative effects .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
Synthesis and Derivative Formation
One area of application involves the synthesis of thiazoline and thiazole derivatives, highlighting their utility as intermediates in producing compounds with potential biological activities. For instance, Nötzel et al. (2001) described a method for efficiently accessing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which are important for developing pharmaceuticals and bioactive molecules. This process involves Michael addition and intramolecular substitution reactions to form compounds that can be further modified for various applications (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Anticancer and Antitumor Activities
Research into the anticancer and antitumor properties of thiazole derivatives is another significant application. Mohareb, El-Sayed, & Abdelaziz (2012) explored the synthesis of pyrazole derivatives starting from cyanoacetylhydrazine and evaluated their antitumor activity against several human tumor cell lines. This study highlights the potential of thiazole-containing compounds to serve as templates for developing new anticancer agents (Mohareb, El-Sayed, & Abdelaziz, 2012).
Antimicrobial and Antibacterial Applications
The antimicrobial and antibacterial activities of thiazole derivatives represent another crucial area of application. Ameen & Qasir (2017) focused on the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Their work contributes to understanding how modifications to the thiazole core can influence antimicrobial activity, offering insights into designing new drugs to combat resistant bacterial strains (Ameen & Qasir, 2017).
Building Blocks for Cyclopeptides
Thiazole derivatives also find applications as building blocks in the synthesis of cyclopeptides, which are important in medicinal chemistry and drug design. Motevalli, Nguyen, Tan, & Fuller (2020) reported the preparation of oxazole- or thiazole-containing amino esters for use in creating cyclopeptide analogs. These compounds, due to their heterocyclic backbone modifications, are crucial for developing new therapeutic agents (Motevalli, Nguyen, Tan, & Fuller, 2020).
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOOJJMRRYXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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